molecular formula C8H7BrClNO B2745005 6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1154740-67-6

6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B2745005
CAS No.: 1154740-67-6
M. Wt: 248.5
InChI Key: OGTVWQTXPBZUTD-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a halogenated benzoxazine derivative characterized by a bicyclic structure combining a benzene ring fused with an oxazine ring. The compound features bromine and chlorine substituents at the 6- and 5-positions, respectively, which confer distinct electronic and steric properties. Benzoxazines are known for their versatility in medicinal chemistry, often serving as precursors or active components in pharmaceuticals targeting neurological, antimicrobial, and anticancer pathways .

Properties

IUPAC Name

6-bromo-5-chloro-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c9-5-1-2-6-8(7(5)10)11-3-4-12-6/h1-2,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTVWQTXPBZUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C(=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-bromo-5-chlorophenol with ethylene oxide in the presence of a base, such as sodium hydroxide, to form the desired oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The oxazine ring can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization and Ring-Opening: The oxazine ring can participate in cyclization reactions to form more complex structures or undergo ring-opening reactions under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazines, while oxidation and reduction can lead to different oxidized or reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine has been investigated for its potential therapeutic applications:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoxazines have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes.

Anti-inflammatory Properties

The compound has been evaluated for anti-inflammatory activity. A study highlighted that benzoxazine derivatives can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Anticancer Potential

The presence of halogen substituents (bromine and chlorine) enhances the compound's lipophilicity and receptor binding affinity, which may contribute to its anticancer properties. Several studies have reported that halogenated benzoxazines can induce apoptosis in cancer cells .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

Synthesis of Complex Molecules

The compound is utilized in the synthesis of various biologically active molecules. For instance, it has been employed as a precursor in the preparation of quinazolinone derivatives through condensation reactions with substituted anilines . These derivatives have shown promising biological activities, including antimicrobial and anti-inflammatory effects.

Catalytic Applications

Recent studies have explored the use of this compound as a catalyst in multi-component reactions (MCR). The efficiency of this compound in facilitating reactions has been demonstrated in synthesizing complex heterocycles under mild conditions.

Materials Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound is being researched for its potential use in materials science:

Polymerization Studies

Benzoxazines are known for their ability to form stable polymers upon thermal curing. The unique structure of this compound may enhance the thermal stability and mechanical properties of the resulting polymers .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Anti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in vitro.
Synthesis of QuinazolinonesSuccessful synthesis using this compound as a starting material.

Mechanism of Action

The mechanism of action of 6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 6-Bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
6-Bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Br (6), Me (5) C₉H₁₀BrNO Intermediate in drug synthesis; explored for receptor modulation
6-Bromo-5-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine Br (6), F (5) C₈H₇BrFNO Enhanced metabolic stability due to fluorine
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine Br (8) C₈H₈BrNO Precursor for 5-HT₆/GABA-A receptor ligands
6-Chloro-7-methyl-1,4,2-benzodithiazine Cl (6), Me (7), dithiazine core C₁₆H₁₃BrClN₃O₃S₂ Antimicrobial activity via SO₂ groups
7-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Br (7), Me (2,2) C₁₀H₁₂BrNO Improved lipophilicity for CNS penetration

Key Observations:

  • Positional Influence: Substitution at the 5- and 6-positions (meta to the oxazine oxygen) may optimize steric compatibility in binding pockets, as seen in receptor-targeted analogs .
  • Fluorine vs. Chlorine: The 5-fluoro analog (Table 1) exhibits greater metabolic stability, whereas the 5-chloro group in the target compound may increase reactivity in cross-coupling reactions .

Physical and Chemical Properties

  • Stability: Halogenated benzoxazines generally exhibit higher thermal stability than nitro- or amino-substituted derivatives, as seen in melting point data (e.g., 330–331°C for a chlorinated benzodithiazine) .

Biological Activity

6-Bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties based on various studies.

  • Molecular Formula: C8H7BrClNO
  • Molecular Weight: 248.51 g/mol
  • CAS Number: 1154740-67-6
  • Purity: 95% .

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of oxazine derivatives, including this compound. In a study evaluating a series of C-3 tethered 2-oxo-benzo[1,4]oxazines, compounds exhibited significant antioxidant activity when tested against DPPH and FRAP assays. The results indicated that these compounds could act as effective scavengers of free radicals .

Table 1: Antioxidant Activity of Oxazine Derivatives

CompoundDPPH IC50 (µM)FRAP (µM)
20a546.0 ± 13.6Not reported
20bNon-toxic up to 250 µg/mLNot reported
20tNon-toxic up to 250 µg/mLNot reported

Anti-inflammatory Activity

The anti-inflammatory properties of benzoxazine derivatives have been documented in various studies. For instance, compounds derived from oxazines showed effective inhibition of edema induced by carrageenan in animal models. Percent inhibition ranged from 25% to 83.3% , with some compounds also demonstrating analgesic effects .

Table 2: Anti-inflammatory Effects of Benzoxazine Derivatives

CompoundPercent Inhibition (%)Analgesic Effect (%)
4c2557
4e5065
4j83.3Not tested

Antimicrobial Activity

The antimicrobial activity of this compound has been assessed against various bacterial strains such as E. coli, S. aureus, and B. subtilis. Compounds demonstrated significant zones of inhibition comparable to standard antibiotics .

Table 3: Antimicrobial Activity Against Bacterial Strains

CompoundE. coli Zone of Inhibition (mm)S. aureus Zone of Inhibition (mm)B. subtilis Zone of Inhibition (mm)
4c1920Not active
4e2522Active
4jComparable to standard drugsComparable to standard drugsActive

Q & A

Q. What are the common synthetic routes for preparing 6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine?

  • Methodological Answer : The synthesis typically involves intermolecular condensation of halogenated precursors. For example, bromo- and chloro-substituted benzoxazine derivatives can be synthesized via stepwise halogenation of the parent benzoxazine scaffold. Evidence from analogous compounds (e.g., dichloro-benzoxazines) suggests that electrophilic aromatic substitution is a key step, where bromine and chlorine are introduced using reagents like N-bromosuccinimide (NBS) or Cl₂/FeCl₃ under controlled conditions . Additionally, intermediates such as 4-amino-5-chloro-2-methoxybenzoic acid derivatives may serve as precursors, as seen in related triazole-thiadiazine syntheses . Key Considerations :
  • Optimize halogenation sequence to avoid over-substitution.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. How is the purity of this compound assessed in research settings?

  • Methodological Answer : Purity is typically verified using High-Performance Liquid Chromatography (HPLC) with UV detection (>95.0% purity threshold) . Complementary techniques include:
  • ¹H/¹³C NMR : To confirm structural integrity and identify impurities via peak integration.
  • Mass Spectrometry (MS) : For molecular weight validation and detection of halogen isotopic patterns.
  • Melting Point Analysis : Sharp melting ranges (e.g., 72–74°C for similar brominated benzoxadiazoles) indicate crystalline purity .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction yields of this compound under varying catalytic conditions?

  • Methodological Answer : Yield optimization involves systematic Design of Experiments (DoE) principles:
  • Variable Screening : Test catalysts (e.g., Pd/C, FeCl₃), solvents (polar aprotic vs. halogenated), and temperatures.
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., catalyst loading vs. reaction time).
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
    Case Study : For a related dichloro-benzoxazine, yields improved from 45% to 78% by switching from DMF to dichloroethane and increasing reaction temperature to 80°C .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

  • Methodological Answer : Contradictions often arise from dynamic molecular behavior (e.g., conformational flexibility) or crystal packing effects. Strategies include:
  • Computational Modeling : Compare DFT-optimized structures with experimental data to identify dominant conformers .
  • Variable-Temperature NMR : Detect equilibrium shifts in solution (e.g., rotamers) that may explain discrepancies.
  • Synchrotron Crystallography : High-resolution X-ray data can resolve ambiguities in bond lengths/angles .
    Example : A bromo-chloro benzaldehyde derivative showed conflicting NOESY (solution) and X-ray (solid-state) data due to solvent-induced conformational changes, resolved via MD simulations .

Q. What are the challenges in studying the regioselectivity of halogenation in benzoxazine derivatives?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors :
  • Electronic Effects : Electron-rich positions (e.g., para to oxygen in benzoxazine) favor electrophilic attack.
  • Steric Hindrance : Bulky substituents (e.g., CF₃ groups) can divert halogenation to less hindered sites, as seen in bromo-chloro-benzotrifluoride derivatives .
  • Directing Groups : Use of temporary protecting groups (e.g., acetyl) to steer halogenation to desired positions .
    Experimental Approach :
  • Perform competitive reactions with isotopic labeling (e.g., ⁷⁹Br vs. ⁸¹Br) to track substitution patterns .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of benzoxazine derivatives across studies?

  • Methodological Answer : Discrepancies may stem from impurity profiles or assay variability . Mitigation steps:
  • Reproducibility Checks : Re-synthesize compounds using published protocols and validate purity (HPLC/MS).
  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based).
  • Meta-Analysis : Pool data from studies using similar conditions (e.g., pH, temperature) to identify trends .

Synthetic Methodology Comparison Table

Method Key Reagents Yield Range Purity Reference
Halogenation (Br/Cl)NBS, Cl₂/FeCl₃50–75%>95% (HPLC)
Condensation2-Chloro-N-phenylacetamide60–80%>97% (GC)
Catalytic OptimizationPd/C, DCE solvent78% (max)>99% (NMR)

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